N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a cyclohexene ring, a triazolopyridazine moiety, and a propanamide group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene or cyclohexane derivatives under specific conditions.
Introduction of the ethyl group: This step involves the alkylation of the cyclohexene ring using ethyl halides in the presence of a strong base.
Synthesis of the triazolopyridazine moiety: This can be done through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Coupling of the triazolopyridazine with the cyclohexene derivative: This step involves the use of coupling reagents such as carbodiimides to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structure and potential biological activity.
Pharmacology: It can be used in the study of receptor binding and enzyme inhibition.
Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific properties.
Biology: It can be used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzeneacetamide
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is unique due to the presence of the triazolopyridazine moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H23N5O2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C17H23N5O2/c1-24-17-10-8-15-20-19-14(22(15)21-17)7-9-16(23)18-12-11-13-5-3-2-4-6-13/h5,8,10H,2-4,6-7,9,11-12H2,1H3,(H,18,23) |
InChI Key |
VKNXXJDSKPCNRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NCCC3=CCCCC3)C=C1 |
Origin of Product |
United States |
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